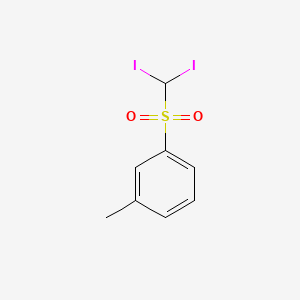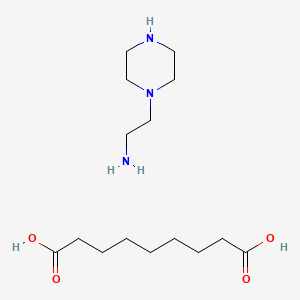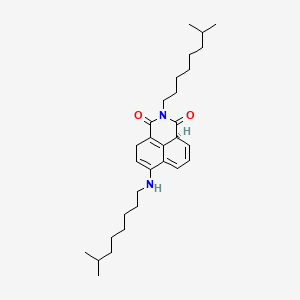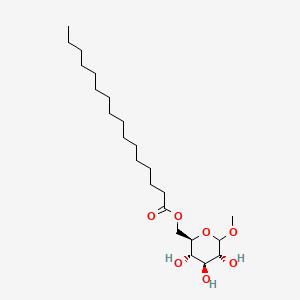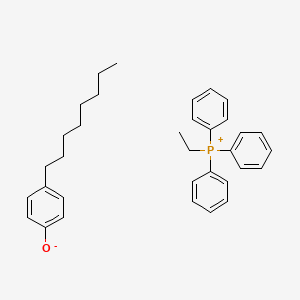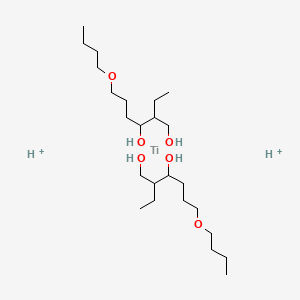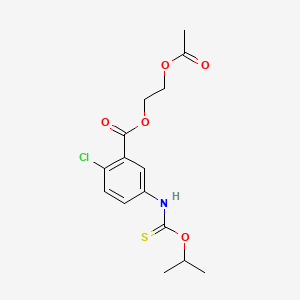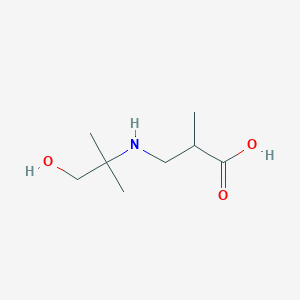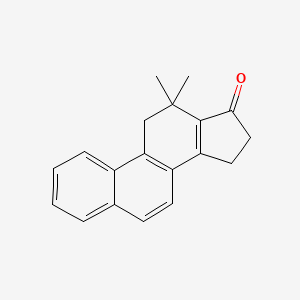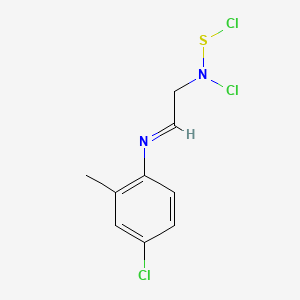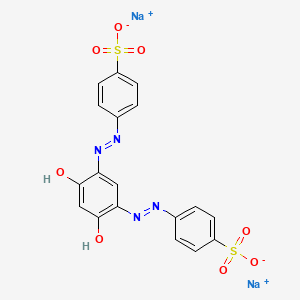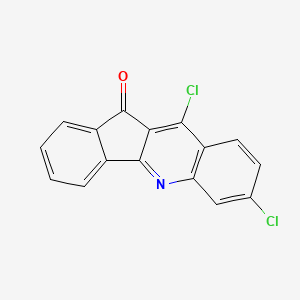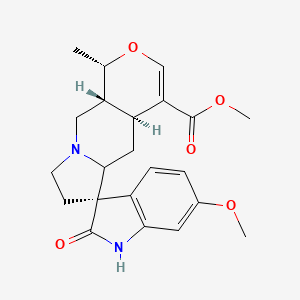
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate is a heterocyclic organic compound with the molecular formula C₂₂H₂₆N₂O₅ and a molecular weight of 398.45224 g/mol . This compound is known for its complex structure, which includes a spiro configuration and multiple functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the spiro configuration.
Introduction of Functional Groups: Methoxy and carboxylate groups are introduced through reactions such as methylation and esterification.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study spiro configurations and heterocyclic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological activity makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromoquinoline-2-carboxylate
- Acetylacetic acid, sodium salt
- 1-Piperazinecarboxylic acid, 3-methyl-, phenylmethyl ester
- (3R)-1-Boc-3-N-cbz-4-(hydroxymethyl)pyrrolidine-3-amine
- (S)-Amino-(1-methyl-1H-indol-3-yl)-acetic acid
Uniqueness
Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate stands out due to its spiro configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
62358-35-4 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (1S,4aS,6R,10aR)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15+,19?,22+/m0/s1 |
InChI Key |
SRKHGHLMEDVZRX-BBSYRKDXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CC[C@]4(C3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


